
3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15ClN6O2 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research in the field of chemistry and pharmacology often explores the synthesis of novel compounds with potential biological activities. For instance, compounds with complex structures, including those containing pyridine, triazole, and isoxazole moieties, are synthesized to investigate their antimicrobial, anticancer, and antioxidant properties. The synthesis process typically involves multiple steps, including condensation reactions, and aims to create molecules that interact effectively with biological targets. For example, novel heterocyclic compounds have been synthesized and shown to exhibit high efficiency in in vitro screening for antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).
Anticancer and Antimicrobial Agents
Another area of research involves the development of compounds as anticancer and anti-5-lipoxygenase agents. Novel series of compounds, possibly sharing some structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit enzymes like 5-lipoxygenase. These studies aim to discover new therapeutic agents that could offer benefits in treating various cancers and inflammatory conditions (Rahmouni et al., 2016).
Antitubercular Activity
Compounds featuring pyrazole and pyridine cores have also been synthesized and evaluated for their potential as antitubercular agents. This involves assessing their ability to inhibit key enzymes or pathways in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The discovery of such compounds is crucial for developing new drugs to combat tuberculosis, especially in the face of rising antibiotic resistance. Some compounds have shown promising activity in inhibiting the growth of M. tuberculosis strains, highlighting their potential in antitubercular therapy (Amaroju et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , H (+),K (+)-ATPase , and neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These targets play crucial roles in various biological processes such as bacterial growth, gastric acid secretion, and nerve pulse transmission respectively.
Mode of Action
Similar compounds have been reported to exhibitanti-tubercular activity , gastric acid secretion inhibitory action , and neurotoxic potentials . These actions result from the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to affect theproduction of reactive oxygen species (ROS) . Overexpression of ROS can lead to cellular damage and disease development .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , inhibit gastric acid secretion , and affect normal nerve pulses’ transmission .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-17(18(24-28-12)15-6-2-3-7-16(15)20)19(27)22-9-13-11-26(25-23-13)14-5-4-8-21-10-14/h2-8,10-11H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWWVCZOOLLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)
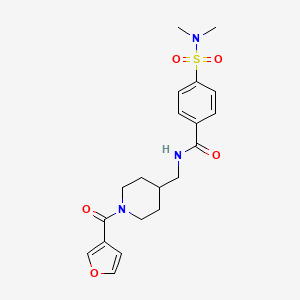
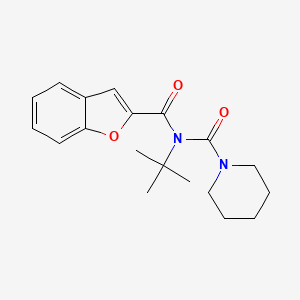
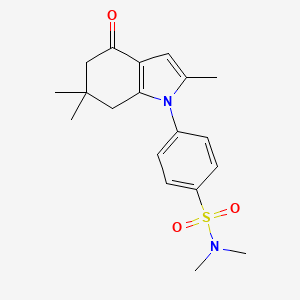

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
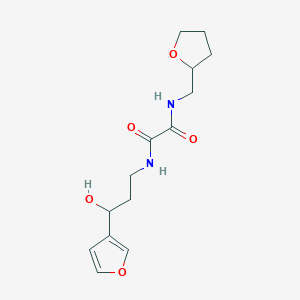
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
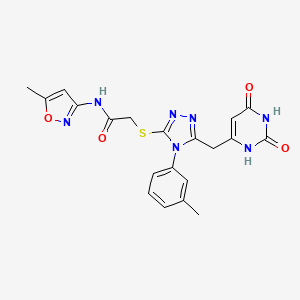
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)